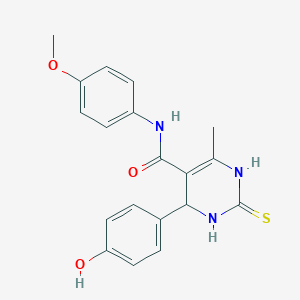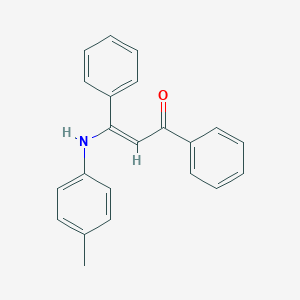
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as DMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMP is a heterocyclic compound that contains a pyrazolone ring and a dithiane ring. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Mecanismo De Acción
The exact mechanism of action of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have suggested that 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may exert its biological activities by modulating various signaling pathways. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to activate the AMPK signaling pathway, which is involved in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can induce apoptosis in cancer cells by activating the caspase cascade. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to inhibit the expression of VEGF, which is a key regulator of angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its relatively simple synthesis method. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized using readily available starting materials and standard laboratory techniques. Another advantage of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is its broad range of biological activities, which make it a potential candidate for various scientific research applications.
However, there are also limitations associated with the use of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is to investigate the potential of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its potential side effects. Another potential direction is to explore the use of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in combination with other drugs or therapies to enhance its efficacy. Finally, the development of novel analogs of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with improved solubility and potency could also be an exciting avenue for future research.
Métodos De Síntesis
The synthesis of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 2,4-pentanedione with 1,3-dithiane in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to form 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit various biological activities that make it a potential candidate for scientific research. One of the most significant applications of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is in the field of cancer research. Studies have shown that 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to exhibit anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to be effective in reducing inflammation in animal models of rheumatoid arthritis and colitis.
Propiedades
Fórmula molecular |
C14H14N2OS2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
4-(1,3-dithian-2-ylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C14H14N2OS2/c1-10-12(14-18-8-5-9-19-14)13(17)16(15-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Clave InChI |
GFFBAHGKYOTDCD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=C2SCCCS2)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=O)C1=C2SCCCS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)
![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)

![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)